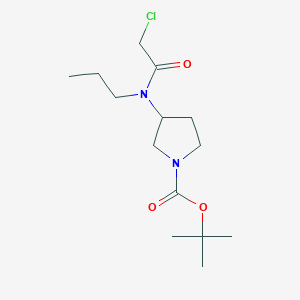
N-benzyl-3-hydroxypyridine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-benzyl-3-hydroxypyridine-4-carboxamide, also known as BHPC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research. BHPC is a pyridine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Reactivity
N-Hydroxypyridine-2(1H)-thione Derivatives : Barton and Ferreira (1996) explored the synthesis of carboxamides using N-hydroxypyridine-2(1H)-thione derivatives. They found that the reaction with sulfenamide is particularly useful, producing valuable by-products of both synthetic and biological value, highlighting a clean transformation with minimal work-up and purification (Barton & Ferreira, 1996).
Synthesis and Mechanistic Insights : Mamedov et al. (2021) provided insights into the synthesis of 3-hydroxyindolin-2-ones from N-benzyl-2-chloro-N,3-diaryloxirane-2-carboxamides. They highlighted the role of different substituents in the reaction process and revealed various competing reaction channels, which could impact the synthesis of similar compounds like N-benzyl-3-hydroxypyridine-4-carboxamide (Mamedov et al., 2021).
Biological Activity
Antiviral Activity : Senaweera et al. (2021) discovered an N-benzyl hydroxypyridone carboxamide antiviral hit inhibiting human cytomegalovirus in submicromolar range. They identified key pharmacophore features conferring optimal antiviral profile, which could be relevant for N-benzyl-3-hydroxypyridine-4-carboxamide (Senaweera et al., 2021).
Potential Antipsychotic Agents : Norman et al. (1996) synthesized heterocyclic analogues like N-benzyl-3-hydroxypyridine-4-carboxamide and evaluated them as potential antipsychotic agents. They analyzed binding to dopamine and serotonin receptors, suggesting possible applications of similar compounds in psychiatric treatments (Norman et al., 1996).
Chemical Modification and Optimization
Chemical Modification for Analgesic Properties : Ukrainets et al. (2015) considered the chemical modification of the pyridine moiety in molecules like N-benzyl-3-hydroxypyridine-4-carboxamide to optimize biological properties. Their focus on para-substituted derivatives could inform further research on the analgesic properties of similar compounds (Ukrainets et al., 2015).
Reactivity of N-oxides : Smirnov et al. (1973) conducted a comparative investigation on the reactivity of compounds like 2-benzyl-3-hydroxypyridine and its N-oxide, which could provide insight into the reactivity and potential applications of N-benzyl-3-hydroxypyridine-4-carboxamide (Smirnov et al., 1973).
properties
IUPAC Name |
N-benzyl-3-hydroxypyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-12-9-14-7-6-11(12)13(17)15-8-10-4-2-1-3-5-10/h1-7,9,16H,8H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOPUDBIYAMBJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=NC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-3-hydroxypyridine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-benzyl-3-oxo-2,3-dihydro-1H-isoindol-1-yl)formamido]acetic acid](/img/structure/B2469991.png)



![2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2469999.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-3-(2-methoxyethyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B2470000.png)

![N-(3-methoxybenzyl)-2-(6-(4-methylbenzyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2470003.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2470006.png)




![3-(tert-butyl)-7-ethyl-9-methyl-1-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2470014.png)